molecular formula C24H33N5O5 B14232171 L-Tryptophan, L-alanyl-L-valyl-L-prolyl- CAS No. 443302-97-4

L-Tryptophan, L-alanyl-L-valyl-L-prolyl-

Cat. No.: B14232171
CAS No.: 443302-97-4
M. Wt: 471.5 g/mol
InChI Key: OFKRVBJQENVJEB-DSYPUSFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophan, L-alanyl-L-valyl-L-prolyl- is a synthetic peptide composed of the amino acids L-tryptophan, L-alanine, L-valine, and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, L-alanyl-L-valyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-tryptophan, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-alanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for L-valine and L-proline.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like L-Tryptophan, L-alanyl-L-valyl-L-prolyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, L-alanyl-L-valyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The indole ring of L-tryptophan can be oxidized to form products such as N-formylkynurenine.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.

Major Products Formed

    Oxidation: N-formylkynurenine and other oxidized derivatives.

    Reduction: Reduced peptides with modified backbone structures.

    Substitution: Peptides with altered side chains, potentially enhancing biological activity or stability.

Scientific Research Applications

L-Tryptophan, L-alanyl-L-valyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Tryptophan, L-alanyl-L-valyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity. For example, the indole ring of L-tryptophan can interact with serotonin receptors, modulating neurotransmitter levels and affecting mood and behavior. Additionally, the peptide’s sequence can determine its binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-valine: A dipeptide with similar amino acid composition but lacking L-tryptophan and L-proline.

    L-valyl-L-alanine: Another dipeptide with a different sequence of amino acids.

    L-alanyl-L-tryptophan: A dipeptide containing L-alanine and L-tryptophan.

Uniqueness

L-Tryptophan, L-alanyl-L-valyl-L-prolyl- is unique due to its specific sequence of amino acids, which can confer distinct chemical and biological properties. The presence of L-tryptophan and L-proline in the peptide sequence can enhance its stability and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

443302-97-4

Molecular Formula

C24H33N5O5

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C24H33N5O5/c1-13(2)20(28-21(30)14(3)25)23(32)29-10-6-9-19(29)22(31)27-18(24(33)34)11-15-12-26-17-8-5-4-7-16(15)17/h4-5,7-8,12-14,18-20,26H,6,9-11,25H2,1-3H3,(H,27,31)(H,28,30)(H,33,34)/t14-,18-,19-,20-/m0/s1

InChI Key

OFKRVBJQENVJEB-DSYPUSFNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.